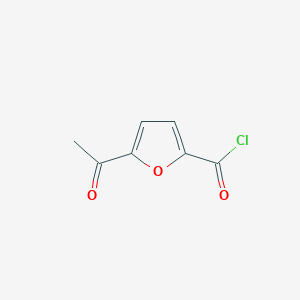
5-Acetylfuran-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetylfuran-2-carbonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C7H5ClO3 and its molecular weight is 172.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
-
Intermediate for Drug Synthesis :
- HIV Integrase Inhibitors : 5-Acetylfuran-2-carbonyl chloride is utilized as an intermediate in synthesizing HIV integrase inhibitors. Its ability to undergo further reactions makes it valuable in developing antiviral compounds.
- Cephalosporin Antibiotics : This compound serves as a precursor in the synthesis of cephalosporin antibiotics, such as cefuroxime, through reactions that involve the formation of key intermediates like 2-furanyloxoacetic acid .
- Potential Biomass Fuel :
Industrial Applications
- Flavoring Agents :
-
Fine Chemical Synthesis :
- This compound is a versatile building block in synthesizing various fine chemicals. Its reactive nature allows it to participate in multiple coupling reactions, leading to complex molecular architectures used in various industrial applications.
Synthesis and Reactivity Studies
A study published by the American Chemical Society examined the kinetic properties of reactions involving 2-acetylfuran derivatives, including this compound. The research highlighted its potential in biomass conversion processes and its efficiency in forming C–C bonds under specific catalytic conditions .
Pharmaceutical Development
Research has demonstrated that compounds derived from this compound can effectively inhibit HIV integrase. A one-pot synthesis method was developed that streamlined the process of creating these inhibitors, showcasing the compound's importance in medicinal chemistry .
Propriétés
Numéro CAS |
121880-45-3 |
|---|---|
Formule moléculaire |
C7H5ClO3 |
Poids moléculaire |
172.56 g/mol |
Nom IUPAC |
5-acetylfuran-2-carbonyl chloride |
InChI |
InChI=1S/C7H5ClO3/c1-4(9)5-2-3-6(11-5)7(8)10/h2-3H,1H3 |
Clé InChI |
KPOMYWBBXHLZEF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(O1)C(=O)Cl |
SMILES canonique |
CC(=O)C1=CC=C(O1)C(=O)Cl |
Synonymes |
2-Furancarbonyl chloride, 5-acetyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















